N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(3-Chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule characterized by a 2-oxoacetamide backbone substituted with a 2-methylindole moiety and an N-ethyl-N-(3-chlorophenyl) group. The indole core is a privileged structure in medicinal chemistry, often associated with interactions via π-π stacking and hydrogen bonding.
Preliminary data suggest its exploration in antiviral research, though specific biological targets remain unverified . Its structural uniqueness lies in the combination of a 2-methylindole and dual N-substituents (ethyl and 3-chlorophenyl), distinguishing it from related compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22(14-8-6-7-13(20)11-14)19(24)18(23)17-12(2)21-16-10-5-4-9-15(16)17/h4-11,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFYFPDOWXRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline, ethylamine, and 2-methyl-1H-indole-3-carboxaldehyde.
Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with ethylamine to form N-(3-chlorophenyl)-N-ethylamine.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Differences
Mechanistic Insights and Substituent Effects
- Adamantyl Derivatives (e.g., 5r) : The bulky adamantane group enhances lipophilicity, improving membrane penetration and cytotoxicity. Compound 5r activates caspase-8, suggesting extrinsic apoptosis pathway engagement .
- D-24851 : The pyridin-4-yl and 4-chlorobenzyl groups confer microtubule destabilization activity, distinct from vinca alkaloids. Its synthetic nature and oral bioavailability highlight the role of substituents in overcoming multidrug resistance .
- F12016 : Lack of activity underscores the criticality of substituent positioning; the 1,2-dimethylindole and acetylphenyl groups may sterically hinder target interactions .
Structure-Activity Relationships (SAR)
- N-Substituents :
- Indole Modifications :
- 2-Methylindole : Common in the target compound and analogs; the methyl group may stabilize the indole conformation for target binding.
- Chlorobenzyl (D-24851) : Introduces halogen bonding, critical for microtubule interaction .
Biological Activity
N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 3-chloroaniline, ethylamine, and 2-methyl-1H-indole-3-carboxaldehyde.
- Formation of Intermediate : The reaction of 3-chloroaniline with ethylamine yields N-(3-chlorophenyl)-N-ethylamine.
- Condensation Reaction : This intermediate undergoes condensation with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a suitable catalyst to form the final product.
This compound exhibits its biological activity through interactions with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which may lead to various therapeutic effects:
- Anticancer Activity : The compound may inhibit enzymes involved in cancer cell proliferation, showcasing potential anticancer properties.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Inhibition Studies : Research has shown that certain derivatives of acetamides, including those related to this compound, exhibit significant inhibition against butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. The indole moiety in these compounds enhances their interaction with BChE's active site, indicating potential for neurological applications .
- Cell Line Testing : In vitro studies have demonstrated that related indole derivatives do not exhibit cytotoxicity against various human cancer cell lines, suggesting a favorable safety profile for further development .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
